3-Nitro-2-(4-phenylphenoxy)pyridine
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Overview
Description
3-Nitro-2-(4-phenylphenoxy)pyridine is a compound belonging to the class of nitropyridines. The pyridine ring system is a fundamental structure in many natural products, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a nitro group at the 3-position and a phenylphenoxy group at the 2-position of the pyridine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(4-phenylphenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The phenylphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenylphenol derivative reacts with the 2-position of the nitropyridine ring under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(4-phenylphenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Nitro-2-(4-phenylphenoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylphenoxy group can enhance binding affinity to specific targets. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity but lacking the phenylphenoxy group.
2-Phenylpyridine: Contains a phenyl group at the 2-position but lacks the nitro group.
4-Phenylphenol: A phenol derivative with a phenyl group but no pyridine ring.
Uniqueness
3-Nitro-2-(4-phenylphenoxy)pyridine is unique due to the combination of the nitro group and the phenylphenoxy group on the pyridine ring. This structural arrangement provides distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-nitro-2-(4-phenylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-19(21)16-7-4-12-18-17(16)22-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNQLDPTBHJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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